![molecular formula C24H27N5O3 B2499161 1-(3,4-二甲氧基苄基)-2-氨基-N-异丁基-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 573948-31-9](/img/structure/B2499161.png)
1-(3,4-二甲氧基苄基)-2-氨基-N-异丁基-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
该化合物的化学结构表明其具有作为抗癌剂的潜力。研究人员已经探索了它对癌细胞系的,尤其是乳腺癌的影响。 需要进一步研究以阐明其作用机制并评估其在体内的功效 .
喹喔啉衍生物在药物发现中的作用
包括该化合物在内的喹喔啉衍生物因其药理特性而受到关注。其结构多样性和调节生物靶标的能力使其成为药物开发的有吸引力的候选药物。 研究人员已合成并测试了各种衍生物的抗肿瘤和抗病毒活性 .
苄基位的反应性
该化合物中的苄基位(邻苯环的相邻碳原子)在化学上很有趣。苄基卤化物通常通过 SN1 或 SN2 途径反应,具体取决于它们的取代模式。 了解该位置的反应性可以指导进一步的功能化和修饰以用于特定应用 .
分子对接研究
分子对接等计算方法可以预测该化合物与特定蛋白质靶标的结合亲和力。研究人员探索了它与疾病途径中相关蛋白质的相互作用。 这些研究提供了对潜在治疗应用的见解 .
生化分析
实验室分析已经评估了该化合物对细胞过程的影响。这些包括评估其对细胞活力、凋亡和细胞周期进程的影响。 这些分析有助于确定其生物活性并指导进一步的研究 .
构效关系 (SAR) 研究
研究人员合成了该化合物的类似物,并对其进行了细微的修改,以探索 SAR。通过系统地改变官能团,他们旨在确定负责其生物学效应的关键结构特征。 这些研究为合理的药物设计和优化提供了信息 .
作用机制
Mode of Action
The presence of the 3,4-dimethoxybenzyl group suggests that it may act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. The compound’s structure suggests potential involvement in pathways related to aromatic thiolates .
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group suggests that it may enhance the solubility and stability of the compound, potentially influencing its absorption, distribution, metabolism, and excretion (adme) properties .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
属性
IUPAC Name |
2-amino-1-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-14(2)12-26-24(30)20-21-23(28-17-8-6-5-7-16(17)27-21)29(22(20)25)13-15-9-10-18(31-3)19(11-15)32-4/h5-11,14H,12-13,25H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRIAHJDZKGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)
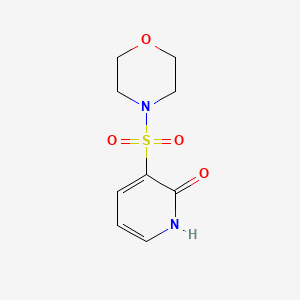
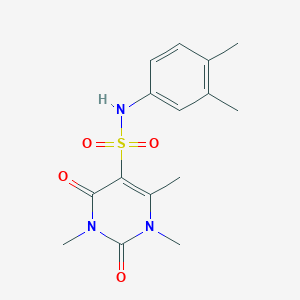
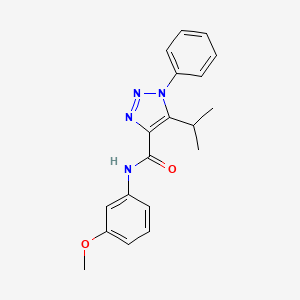
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)
![5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2499088.png)
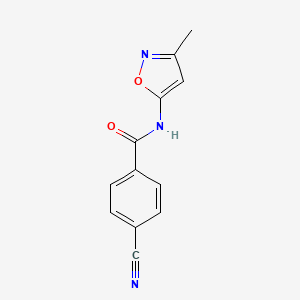
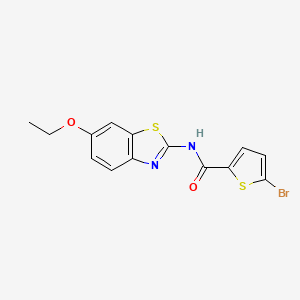


![N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide](/img/structure/B2499097.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)
![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)
